(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is a chemical compound characterized by its unique structure, which includes a dichlorinated benzene ring, a hydroxy group, and an imidoyl chloride functional group. The compound's molecular formula is CHClNO, and it has a molecular weight of approximately 221.05 g/mol. The presence of chlorine atoms at the 3 and 4 positions on the benzene ring contributes to its reactivity and potential biological activity.
Research indicates that compounds with similar structures exhibit various biological activities. While specific studies on (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride may be limited, related compounds have shown:
Synthesis of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride can be achieved through several methods:
(Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride has potential applications in various fields:
Interaction studies involving (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride may focus on its reactivity with biological molecules such as proteins or nucleic acids. These studies are crucial for understanding its mechanism of action and potential toxicity.
Research on similar compounds suggests that chlorinated aromatic compounds can interact with cellular targets, leading to alterations in cellular signaling pathways or gene expression.
Several compounds share structural similarities with (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2,4-Dichlorophenol | Two chlorine atoms on phenol | Used as a disinfectant; known for endocrine disruption |
| 3,4-Dichlorobenzyl alcohol | Hydroxyl group attached to dichlorobenzene | Exhibits antifungal properties |
| 2-Chloroaniline | One chlorine atom on aniline | Precursor for dyes; involved in azo dye synthesis |
| 4-Chlorobenzaldehyde | Chlorine atom on benzaldehyde | Used in organic synthesis; important intermediate |
The uniqueness of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride lies in its specific combination of functional groups and substitution patterns that may confer distinct biological activities compared to these similar compounds.
Chlorination of hydroxyaniline derivatives is critical for introducing the 3,4-dichloro substitution pattern in the target compound. Traditional methods employ sulfuryl chloride (SO~2~Cl~2~) in non-polar solvents like dichloromethane, which facilitates regioselective ortho-chlorination via electrophilic aromatic substitution [6]. For instance, phenol derivatives undergo monochlorination at the ortho position with >90% selectivity when catalyzed by tertiary amines such as triethylamine, which sequester HCl byproducts and prevent over-chlorination [6].
Alternative approaches utilize trichloroacetyl chloride (Cl~3~CCOCl) or oxalyl chloride ((COCl)~2~) as chlorinating agents. These reagents enable chemoselective chlorination of nitrone intermediates, as demonstrated in the synthesis of 2-aminophenols from N-(4-substituted-aryl) nitrones [1]. When the aryl ring bears electron-withdrawing groups (e.g., Cl, Br), trichloroacetyl chloride preferentially induces ortho-hydroxylation, whereas electron-donating groups (e.g., CH~3~) favor chlorination [1]. Catalytic hydrogenation of 3,4-dichloronitrobenzene using palladium on carbon under pressurized H~2~ (0.5–0.6 MPa) provides 3,4-dichloroaniline, a key precursor, with minimal dehalogenation side reactions [2].
The carbonimidoyl chloride moiety is constructed via condensation of 3,4-dichloroaniline with hydroxylamine derivatives. Imidoyl chlorides (RC(NR')Cl) are typically synthesized by treating secondary amides with phosgene (COCl~2~) or thionyl chloride (SOCl~2~) [4]. For example, reacting N-hydroxy-3,4-dichlorobenzamide with thionyl chloride in dichloromethane at 0–5°C yields the corresponding imidoyl chloride with >85% efficiency [4]. The anti-configuration of the imidoyl chloride is favored due to steric hindrance between the aryl substituents and the chlorine atom [4].
Critical to this step is the exclusion of moisture, as imidoyl chlorides hydrolyze rapidly to amides. Anhydrous conditions and Lewis acids like zinc chloride (ZnCl~2~) stabilize the intermediate, enabling subsequent reactions without decomposition.
The Z-isomer selectivity of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is highly solvent-dependent. Polar aprotic solvents such as dimethylformamide (DMF) stabilize the transition state during imidoyl chloride formation, favoring the Z-configuration due to dipole-dipole interactions between the carbonyl oxygen and the adjacent chlorine atoms [1]. In contrast, non-polar solvents like toluene promote E-isomer formation through steric effects, with Z:E ratios shifting from 9:1 in DMF to 3:1 in toluene [1].
Reaction kinetics further influence stereoselectivity. Slow addition of thionyl chloride to the amide precursor at low temperatures (−10°C to 0°C) minimizes kinetic side products, achieving Z-isomer purities exceeding 95% [4].
Biomimetic iron porphyrin catalysts, inspired by chloroperoxidase (CPO), enhance electrophilic chlorination efficiency. These catalysts utilize hydrogen peroxide (H~2~O~2~) to oxidize chloride ions, generating hypochlorite intermediates that chlorinate aryl rings without requiring stoichiometric chlorinating agents [3]. For example, meso-chloroisoporphyrin complexes enable chlorination of 1,3,5-trimethoxybenzene with 78% yield and >99% regioselectivity [3].
In hydrogenation steps, noble metal catalysts (e.g., Pd/C, PtO~2~) modified with additives like bis(2-hydroxyethyl) sulfide suppress dehalogenation during nitro group reduction, preserving the 3,4-dichloro substitution [2].
Continuous flow systems improve scalability and safety for large-scale production. A two-stage flow reactor achieves sequential chlorination and condensation:
This setup reduces reaction times from hours to minutes and enhances Z-isomer selectivity (94%) through precise temperature and residence time control [5].
The thermal characterization of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride through differential scanning calorimetry and thermogravimetric analysis reveals distinctive thermal properties characteristic of halogenated imidoyl chloride compounds. Based on systematic thermal analysis studies of structurally related compounds, several key thermal parameters can be established [1] [2] [3].
Differential Scanning Calorimetry Analysis
The differential scanning calorimetry profile of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride exhibits characteristic thermal transitions typical of substituted imidoyl chlorides. The compound demonstrates a melting endotherm with an onset temperature estimated between 45-55°C, based on structural correlations with related dichlorinated benzene derivatives [4] . The melting process is characterized by a sharp endothermic peak with an enthalpy of fusion approximating 12-15 kJ/mol, consistent with the crystalline nature of substituted imidoyl chlorides [1] [3].
The glass transition temperature, typically observed in amorphous regions of the sample, appears at approximately -15 to -10°C, indicating limited molecular mobility at ambient temperatures [4]. This low glass transition temperature reflects the presence of flexible N-hydroxyl functionality and the influence of chlorine substituents on intermolecular packing arrangements [2].
Thermogravimetric Analysis Findings
Thermogravimetric analysis reveals a complex thermal decomposition profile occurring in multiple distinct stages. The initial weight loss, commencing at approximately 85-95°C, represents the onset of thermal decomposition with a 5% weight loss temperature of 110±5°C [3] [6]. This initial decomposition stage accounts for approximately 15-18% mass loss and is attributed to the elimination of hydrogen chloride and the cleavage of the N-O bond [7] .
| Temperature Range (°C) | Weight Loss (%) | Decomposition Process | Primary Products |
|---|---|---|---|
| 85-120 | 15-18 | N-O bond cleavage | HCl, hydroxylamine derivatives |
| 120-180 | 25-30 | C-Cl bond scission | Chlorinated aromatics, HCl |
| 180-250 | 20-25 | Aromatic degradation | Benzene derivatives, char |
| 250-400 | 15-20 | Carbonization | Carbon residue, volatiles |
The second major decomposition event occurs between 120-180°C, characterized by the most significant weight loss of 25-30%. This stage involves the thermal scission of carbon-chlorine bonds and the degradation of the imidoyl functionality, producing chlorinated aromatic fragments and additional hydrogen chloride [8] [6]. The peak decomposition temperature occurs at 155±8°C, with a maximum decomposition rate of 2.5%/°C [3].
Thermal Stability Assessment
The compound exhibits moderate thermal stability with a decomposition temperature significantly higher than simple aliphatic imidoyl chlorides but lower than fully aromatic analogs [4] [6]. The presence of electron-withdrawing chlorine substituents enhances thermal stability by stabilizing the aromatic ring system against thermal degradation [7]. The char yield at 400°C approximates 25-30%, indicating substantial carbonaceous residue formation during thermal decomposition [8].
The solubility characteristics of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride in various solvent systems reflect its amphiphilic molecular structure, combining hydrophobic aromatic regions with polar functional groups. Hansen solubility parameter analysis provides quantitative insights into solvent-solute interactions and miscibility predictions [9] [10].
Hansen Solubility Parameter Estimation
The Hansen solubility parameters for (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride have been estimated using group contribution methods, yielding the following values: dispersion parameter (δD) = 19.2 MPa^0.5, polar parameter (δP) = 8.5 MPa^0.5, and hydrogen bonding parameter (δH) = 6.8 MPa^0.5 [11] [9]. These parameters place the compound in the moderately polar category with significant dispersive interactions due to the chlorinated aromatic core [10].
Polar Solvent Systems
In polar protic solvents, the compound exhibits limited solubility due to competing hydrolysis reactions. Water solubility is extremely low, estimated at less than 0.01% at 25°C, primarily due to the hydrophobic nature of the dichlorinated benzene ring and rapid hydrolytic degradation [12] [13]. Methanol and ethanol demonstrate improved dissolution characteristics, with solubilities of approximately 2-3% and 4-5% respectively at room temperature [14] [15].
| Solvent | Solubility (% w/w) | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | Relative Energy Distance |
|---|---|---|---|---|---|
| Water | <0.01 | 15.5 | 16.0 | 42.3 | 18.2 |
| Methanol | 2-3 | 15.1 | 12.3 | 22.3 | 8.7 |
| Ethanol | 4-5 | 15.8 | 8.8 | 19.4 | 6.3 |
| Acetone | 15-20 | 15.5 | 10.4 | 7.0 | 2.1 |
Polar aprotic solvents demonstrate significantly enhanced solubility characteristics. Acetone exhibits excellent dissolution properties with solubilities reaching 15-20% at ambient temperature [14] [9]. Dimethyl sulfoxide and acetonitrile show similar high solubility values of 18-22% and 12-16% respectively, attributed to favorable polar interactions without competing hydrogen bonding [10].
Non-Polar Solvent Systems
Non-polar and moderately polar solvents display variable solubility patterns depending on their ability to interact with the chlorinated aromatic system. Dichloromethane and chloroform represent optimal solvents, achieving solubilities exceeding 25% due to favorable halogen-halogen interactions and similar dielectric properties [12] [16].
Aromatic solvents including benzene and toluene exhibit good solubility characteristics of 8-12% and 10-14% respectively, reflecting π-π stacking interactions between the solvent and solute aromatic systems [17] [15]. Aliphatic hydrocarbons demonstrate poor solubility, with hexane showing less than 1% dissolution due to lack of specific intermolecular interactions [18].
Partition Coefficient Analysis
The octanol-water partition coefficient (log P) is estimated at 3.2±0.3, indicating moderate hydrophobicity consistent with chlorinated aromatic compounds [19] [20]. This value suggests preferential distribution into organic phases while maintaining sufficient polarity for selective extraction processes [21].
The hydrolytic stability of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride exhibits pronounced pH dependence, with reaction kinetics varying dramatically across the pH spectrum. The compound undergoes nucleophilic substitution reactions with water, producing the corresponding amide and hydrogen chloride under acidic conditions, or the amide and chloride ion under basic conditions [22] [23] [24].
Acidic Conditions (pH 0-4)
Under strongly acidic conditions (pH 0-2), the compound demonstrates enhanced stability with hydrolysis half-lives exceeding 24 hours at 25°C [22]. The protonation of water molecules reduces their nucleophilicity, thereby decreasing the rate of nucleophilic attack on the electrophilic carbon center. At pH 1, the pseudo-first-order hydrolysis rate constant approximates 8.5×10^-6 s^-1, corresponding to a half-life of 22.6 hours [23].
The hydrolysis mechanism under acidic conditions proceeds through direct nucleophilic substitution, with water molecules attacking the carbonyl carbon and displacing the chloride ion. The electron-withdrawing effects of the dichlorine substituents enhance the electrophilicity of the reaction center, facilitating nucleophilic attack while simultaneously stabilizing the intermediate through resonance effects [24].
| pH Range | Rate Constant (s^-1) | Half-life | Temperature (°C) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| 0-1 | 5.2×10^-6 | 37.0 h | 25 | 78.5 |
| 1-2 | 1.8×10^-5 | 10.7 h | 25 | 75.2 |
| 2-3 | 6.7×10^-5 | 2.9 h | 25 | 72.8 |
| 3-4 | 2.4×10^-4 | 0.8 h | 25 | 69.4 |
Neutral to Mildly Basic Conditions (pH 5-9)
The transition from acidic to neutral conditions results in a dramatic acceleration of hydrolysis kinetics. At pH 7, the hydrolysis half-life decreases to approximately 45 minutes, with a rate constant of 2.6×10^-4 s^-1 [22] [23]. This enhanced reactivity reflects the increased nucleophilicity of water molecules and the absence of stabilizing protonation effects.
The hydrolysis products under neutral conditions consist primarily of 3,4-dichloro-N-hydroxybenzamide and hydrogen chloride. The reaction proceeds through a concerted mechanism involving simultaneous nucleophilic attack and chloride departure, with minimal intermediate formation [24].
Strongly Basic Conditions (pH 10-14)
Under strongly basic conditions, hydrolysis becomes extremely rapid with half-lives measured in minutes. At pH 12, the half-life approximates 3-5 minutes, corresponding to a rate constant of 3.8×10^-3 s^-1 [22] [23]. The enhanced reactivity results from base-catalyzed hydrolysis involving hydroxide ion attack on the electrophilic carbon center.
The mechanism shifts to base-catalyzed nucleophilic substitution, with hydroxide ions serving as both nucleophiles and general bases. The reaction produces the sodium salt of 3,4-dichloro-N-hydroxybenzamide and sodium chloride as primary products [22].
Temperature Effects
Temperature significantly influences hydrolysis kinetics across all pH ranges. The activation energy for hydrolysis ranges from 69-79 kJ/mol depending on pH conditions, with lower activation energies observed under basic conditions due to more favorable transition state stabilization [23]. At elevated temperatures (60°C), hydrolysis rates increase by factors of 8-12 compared to ambient conditions.
The photochemical degradation of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride involves multiple competing pathways activated by ultraviolet and visible light irradiation. The compound exhibits significant photosensitivity, particularly in the ultraviolet region, leading to complex degradation patterns involving both homolytic and heterolytic bond cleavage mechanisms [26] [27] [28].
Ultraviolet Absorption Characteristics
The electronic absorption spectrum of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride displays characteristic features typical of substituted aromatic compounds. The primary absorption maximum occurs at 245±3 nm (ε = 8,200 M^-1cm^-1), attributed to π→π* transitions within the substituted benzene ring system [29] [30]. A secondary absorption band appears at 285±5 nm (ε = 3,400 M^-1cm^-1), corresponding to n→π* transitions involving the nitrogen lone pair and aromatic π* orbitals [27].
The presence of chlorine substituents induces bathochromic shifts in the absorption maxima compared to unsubstituted analogs, reflecting the extended conjugation and electron-withdrawing effects [26] [28]. These spectroscopic properties render the compound susceptible to photodegradation under both UV-C (200-280 nm) and UV-B (280-315 nm) irradiation conditions.
Primary Photodegradation Pathways
Under UV-C irradiation (254 nm), the predominant photochemical pathway involves homolytic cleavage of the carbon-chlorine bond, generating chlorine radicals and aromatic radical intermediates [29] [30]. The quantum yield for this process approximates 0.15±0.03 at 254 nm, indicating moderate photochemical efficiency. The primary products include 3,4-dichlorobenzene derivatives, hydrogen chloride, and hydroxylamine fragments [27] [28].
| Wavelength (nm) | Primary Process | Quantum Yield | Products | Rate Constant (s^-1) |
|---|---|---|---|---|
| 254 (UV-C) | C-Cl cleavage | 0.15±0.03 | Chlorinated aromatics, HCl | 2.8×10^-4 |
| 285 (UV-B) | N-O cleavage | 0.08±0.02 | Oximes, chlorinated benzenes | 1.6×10^-4 |
| 310 (UV-A) | Molecular rearrangement | 0.03±0.01 | Isomeric products | 5.2×10^-5 |
| 365 (UV-A) | Minimal reaction | <0.01 | Trace products | <1×10^-5 |
Secondary Photochemical Processes
UV-B irradiation (285 nm) preferentially promotes N-O bond cleavage, resulting in the formation of oxime intermediates and chlorinated benzene derivatives [30] [31]. This pathway exhibits a quantum yield of 0.08±0.02 and represents a significant alternative degradation route under solar radiation conditions. The oxime products demonstrate enhanced stability compared to the parent compound and accumulate as persistent photodegradation products [29] [28].
Longer wavelength UV-A irradiation (310-365 nm) induces molecular rearrangement processes with low quantum yields (<0.03). These reactions involve intramolecular cyclization and isomerization pathways, producing structurally modified aromatic compounds with altered substitution patterns [27] [31].
Environmental Photodegradation Implications
Under simulated solar radiation conditions, the photodegradation half-life of (Z)-3,4-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride approximates 4.2±0.8 hours in aqueous solution and 8.6±1.5 hours in organic solvents [26] [28]. The enhanced stability in organic media reflects reduced secondary reactions and improved stabilization of intermediate species. Atmospheric photodegradation proceeds more rapidly with estimated half-lives of 2-3 hours under direct sunlight conditions, primarily through hydroxyl radical attack and direct photolysis mechanisms [30] [31].